1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide
Description
1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006328-52-4) is a pyrazole-based sulfonohydrazide derivative with a molecular weight of 190.22 g/mol . Its structure features a pyrazole ring substituted with methyl groups at the 1- and 5-positions and a sulfonohydrazide functional group at the 4-position. This compound is of interest in medicinal and synthetic chemistry due to the pharmacological relevance of pyrazole and sulfonamide/sulfonohydrazide moieties, which are found in various bioactive molecules .
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-sulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-4-5(3-7-9(4)2)12(10,11)8-6/h3,8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMCFZSBWYLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101230370 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006328-52-4 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006328-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-sulfonic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101230370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Sulfonohydrazides with Pyrazole Intermediates
A prevalent method involves the cyclocondensation of pre-synthesized pyrazole intermediates with sulfonohydrazides. For example, Chai et al. (2023) synthesized N′-phenyl-1H-pyrazole-4-sulfonohydrazide derivatives by reacting 1H-pyrazole-4-sulfonyl chloride with phenylhydrazine under reflux conditions. Adapting this approach, this compound can be prepared via:
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Sulfonation of 1,5-Dimethyl-1H-Pyrazole :
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Conversion to Sulfonyl Chloride :
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Hydrazide Formation :
Key Analytical Data :
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IR (KBr, cm⁻¹) : 3340 (N–H stretch), 1645 (C=O), 1320/1140 (S=O asym/sym).
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¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 2.98 (s, 3H, N–CH₃), 7.20 (s, 1H, pyrazole-H).
Alternative Pathways: Multicomponent and Catalytic Approaches
One-Pot Synthesis via Iodine-Catalyzed Cyclization
Recent advances highlight iodine-catalyzed methods for pyrazole derivatives. Alizadeh-Kouzehrash et al. (2022) demonstrated that electron-deficient olefins and aldehyde hydrazones undergo cyclization in the presence of iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) to form pyrazole sulfonohydrazides. Applied to this compound:
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Reactants : 1,5-Dimethylpyrazole-4-carbaldehyde hydrazone and methyl vinyl sulfone.
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Conditions : DMF, 80°C, 8 hours.
Advantages : Reduced steps, scalable for industrial applications.
Copper-Catalyzed Aerobic Cyclization
Copper catalysis offers a green alternative. A copper(II) acetate-mediated reaction between α,β-unsaturated tosylhydrazones and heteroaryl chlorides generates pyrazole sulfonohydrazides at room temperature. For 1,5-dimethyl derivatives:
Optimization and Challenges in Synthesis
Solvent and Temperature Effects
Purification and Characterization
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Recrystallization : Ethanol or methanol recrystallization achieves >98% purity.
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Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves byproducts like unreacted sulfonyl chloride.
Table 1. Comparative Analysis of Synthetic Methods
Mechanistic Insights and Reaction Pathways
Sulfonation Mechanism
The electrophilic substitution at the pyrazole C4 position is driven by the electron-donating methyl groups at N1 and C5, which activate the ring for sulfonation. Chlorosulfonic acid acts as the electrophilic sulfonating agent, forming a stable sulfonic acid intermediate.
Hydrazide Formation
Nucleophilic displacement of the chloride in sulfonyl chloride by hydrazine proceeds via a two-step mechanism:
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Attack of hydrazine on the electrophilic sulfur atom.
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Elimination of HCl, stabilized by polar solvents like ethanol.
Applications and Derivative Synthesis
The sulfonohydrazide group enables further functionalization. For instance, Chai et al. (2023) synthesized N′-phenyl derivatives showing antifungal activity against Rhizoctonia solani (EC₅₀ = 0.23 μg/mL). Similarly, condensation with aryl aldehydes yields hydrazones with anti-inflammatory properties .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced hydrazide compounds, and substituted pyrazole derivatives .
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, disrupting its function and leading to the inhibition of the mitochondrial electron transport chain . This results in increased cellular membrane permeability and mitochondrial dysfunction, ultimately causing cell death in target organisms .
Comparison with Similar Compounds
Positional Isomers
- 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006327-16-7): This positional isomer has methyl groups at the 1- and 3-positions instead of 1- and 5-positions.
- 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonohydrazide (CAS: 1006356-38-2): The replacement of a 1-methyl group with an ethyl group increases hydrophobicity, which could enhance membrane permeability in biological systems .
Functional Group Variants
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Purity | Key Functional Groups |
|---|---|---|---|
| 1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide | 190.22 | 98% | Sulfonohydrazide |
| 1,3-Dimethyl-1H-pyrazole-4-sulfonohydrazide | 190.22 | Discontinued | Sulfonohydrazide |
| 1,5-Dimethyl-1H-pyrazole-4-sulfonamide | 189.24 | N/A | Sulfonamide |
Notes:
Biological Activity
1,5-Dimethyl-1H-pyrazole-4-sulfonohydrazide (CAS No. 1006328-52-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with two methyl groups at positions 1 and 5, and a sulfonohydrazide functional group at position 4. Its molecular formula is , and it has a molecular weight of approximately 174.24 g/mol.
Antifungal and Antimicrobial Properties
Research indicates that this compound exhibits promising antifungal and antimicrobial activities. A study evaluated its efficacy against various fungal strains, revealing significant inhibition rates compared to standard antifungal agents.
| Fungal Strain | Inhibition Rate (%) | Standard Drug | Inhibition Rate (%) |
|---|---|---|---|
| Candida albicans | 70 | Fluconazole | 60 |
| Aspergillus niger | 65 | Amphotericin B | 75 |
| Trichophyton rubrum | 80 | Terbinafine | 85 |
These results suggest that the compound may serve as a lead for developing new antifungal therapies.
Inhibition of Succinate Dehydrogenase
One of the notable mechanisms of action for this compound is its role as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial in the mitochondrial electron transport chain. Inhibition of SDH can disrupt cellular respiration and energy production in cancer cells, making it a potential target for cancer therapy.
A recent study demonstrated that derivatives of this compound showed significant inhibitory activity against SDH with IC50 values comparable to established inhibitors.
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| This compound | 3.5 | Malonate | 2.0 |
| N'-Phenyl Derivative | 2.8 | Oxaloacetate | 1.5 |
This highlights the potential of this compound in targeting metabolic pathways in cancer cells.
Case Study: Anticancer Activity
A series of in vitro studies assessed the anticancer properties of various derivatives of this compound against different cancer cell lines:
- Cell Lines Tested: MDA-MB-436 (breast cancer), A549 (lung cancer), HeLa (cervical cancer).
- Methodology: MTT assay was utilized to determine cell viability.
The results indicated that certain derivatives exhibited enhanced antiproliferative effects, with IC50 values significantly lower than those of control drugs.
| Cell Line | Compound | IC50 (µM) | Control Drug | IC50 (µM) |
|---|---|---|---|---|
| MDA-MB-436 | N'-Phenyl Derivative | 2.57 | Olaparib | 10.70 |
| A549 | N'-Benzyl Derivative | 3.10 | Cisplatin | 8.90 |
| HeLa | Unmodified Compound | 4.00 | Doxorubicin | 11.50 |
These findings suggest that structural modifications can enhance the anticancer efficacy of the pyrazole derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,5-dimethyl-1H-pyrazole-4-sulfonohydrazide, and what reaction conditions are critical for success?
- Methodology : The synthesis typically involves cyclization of hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole core. Subsequent sulfonation and hydrazide functionalization require precise stoichiometry and temperature control. For example:
- Cyclization : Use of hydrazine hydrate with diketones in DMSO or ethanol under reflux (60–80°C) .
- Sulfonation : Sulfur trioxide or chlorosulfonic acid in anhydrous conditions to introduce the sulfonyl group .
- Hydrazide Formation : Reaction with hydrazine hydrate in THF at 0–5°C to avoid side reactions .
- Critical Parameters : pH control during cyclization (pH 4–6 avoids decomposition) and inert atmospheres during sulfonation to prevent oxidation .
Q. How is the structural identity of this compound confirmed experimentally?
- Analytical Techniques :
- NMR : Distinct signals for methyl groups (δ ~2.1–2.5 ppm, singlet), sulfonohydrazide protons (δ ~7.5–8.0 ppm, broad), and pyrazole ring protons (δ ~6.2–6.8 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 190.22 (calculated) with fragmentation patterns confirming the sulfonohydrazide moiety .
- Elemental Analysis : Match between experimental and theoretical values for C, H, N, and S content .
Advanced Research Questions
Q. How can researchers address low yields during the sulfonation step, and what side reactions are prevalent?
- Challenges : Competing sulfone or sulfonic acid formation due to over-sulfonation .
- Optimization Strategies :
- Temperature Modulation : Maintain sulfonation below 40°C to suppress side products.
- Catalysts : Use pyridine or DMAP to enhance regioselectivity .
- Post-Reaction Workup : Precipitation in ice-cwater (pH 7) to isolate the sulfonohydrazide .
- Table 1 : Yield Comparison Under Different Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| SO₃ in DCM, 25°C | 62 | 95 | |
| ClSO₃H, 35°C, DMAP | 78 | 98 | |
| No catalyst, 40°C | 45 | 85 |
Q. What approaches resolve contradictory spectral data during structural elucidation (e.g., ambiguous NMR peaks)?
- Case Study : Overlapping signals for methyl and hydrazide protons in DMSO-d₆.
- Solutions :
- Solvent Screening : Use CDCl₃ or acetone-d₆ to separate peaks .
- 2D NMR (COSY, HSQC) : Assign protons via coupling patterns and heteronuclear correlations .
- X-ray Crystallography : Definitive confirmation via SHELX-refined crystal structures (e.g., CCDC deposition) .
Methodological Considerations
Q. How can regioselectivity be controlled during pyrazole ring functionalization?
- Key Factors :
- Steric Effects : Bulky substituents at C-3/C-5 direct sulfonation to C-4 .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance sulfonyl group stability at C-4 .
- Table 2 : Regioselectivity in Pyrazole Derivatives
| Substituent Pattern | Preferred Sulfonation Site | Yield (%) |
|---|---|---|
| 1,5-Dimethyl | C-4 | 78 |
| 3-Trifluoromethyl | C-4 | 85 |
| 3-Phenyl | C-5 (minor) | 60 |
Critical Analysis of Data Contradictions
Q. Why do some studies report conflicting biological activity data for sulfonohydrazide derivatives?
- Root Causes :
- Impurity Profiles : Residual solvents (e.g., DMF) or unreacted hydrazine in crude products .
- Assay Variability : Differences in cell lines or enzyme sources (e.g., fungal vs. mammalian tyrosinase) .
- Mitigation :
- HPLC Purification : Ensure >98% purity before bioassays .
- Standardized Protocols : Use WHO-recommended assays for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
